

A Technical Guide to the UV Absorption Spectrum of Omnipol 910

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Compound of Interest

Compound Name: Omnipol 910

CAS No.: 886463-10-1

Cat. No.: B14084997

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ultraviolet (UV) absorption characteristics of **Omnipol 910**, a polymeric Type I photoinitiator. **Omnipol 910** is distinguished by its piperazino-based aminoalkylphenone structure, which is integral to its function in UV radiation curing systems.^{[1][2][3]} Its polymeric nature and low potential for migration make it a material of interest in applications requiring high safety standards, such as food packaging inks.^{[1][3]}

Core Spectroscopic Data

The UV absorption spectrum of **Omnipol 910** is characterized by two distinct absorption maxima (λ_{max}). These peaks are indicative of the electronic transitions within the molecule's chromophores that are activated by UV radiation, leading to the generation of free radicals and subsequent polymerization. The primary absorption regions are in the UV-C and UV-B ranges, making it particularly effective in pigmented systems.^{[1][3]}

Quantitative data regarding the UV absorption of **Omnipol 910** is summarized in the table below. It is important to note that while the absorption maxima are well-documented, specific molar extinction coefficients are not readily available in the public domain and would require experimental determination.

Parameter	Value	Reference
Chemical Name	Polyethylene glycol di(β -4[4-(2-dimethylamino-2-benzyl)butanoylphenyl]piperazine)propionate	IGM Resins
CAS Number	886463-10-1	IGM Resins
Photoinitiator Type	Polymeric Type I Photoinitiator	[1][2]
Chemical Class	Piperazino-based Aminoalkylphenone	[1][2][3]
Absorption Maximum 1 (λ_{max})	~230 nm	[1]
Absorption Maximum 2 (λ_{max})	~325 nm	[1]
Molar Extinction Coefficient (ϵ)	Data not available in cited literature.	

Photochemical Activation and Signaling Pathway

Omnipol 910 functions as a Type I photoinitiator, meaning it undergoes unimolecular bond cleavage upon absorption of UV radiation to form free radicals. This process, known as α -cleavage, is highly efficient and initiates the polymerization of monomers and oligomers in a formulation. The piperazino and aminoalkylphenone moieties are the key chromophores responsible for the absorption of UV light.

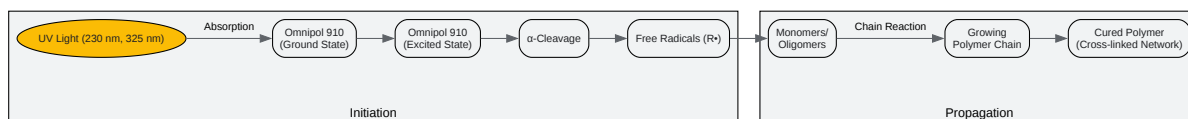


Figure 1: Photoinitiation Mechanism of Omnipol 910

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Caption: Figure 1: Photoinitiation Mechanism of **Omnipol 910**.

Experimental Protocol for UV-Vis Spectral Analysis

The following protocol provides a detailed methodology for the determination of the UV absorption spectrum and molar extinction coefficient of **Omnipol 910**. This is a generalized procedure based on standard practices for photoinitiators.

Objective: To measure the UV-Vis absorption spectrum of **Omnipol 910** and determine its molar extinction coefficient (ϵ) at its absorption maxima (λ_{\max}).

Materials and Equipment:

- **Omnipol 910**
- Spectrophotometric grade solvent (e.g., Acetonitrile or Methanol)
- Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)
- Micropipettes
- Quartz cuvettes (1 cm path length)
- Dual beam UV-Vis spectrophotometer
- Analytical balance

Procedure:

- Preparation of Stock Solution:
 - Accurately weigh a precise amount of **Omnipol 910** (e.g., 10 mg) using an analytical balance.
 - Dissolve the weighed **Omnipol 910** in a known volume of the chosen solvent (e.g., 50 mL acetonitrile) in a volumetric flask to create a stock solution of known concentration. Ensure complete dissolution.
- Preparation of Dilutions:
 - Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0). For example, create dilutions with concentrations of 0.01 mg/mL, 0.005 mg/mL, and 0.001 mg/mL.
- Spectrophotometer Setup and Measurement:
 - Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.
 - Set the wavelength range for scanning (e.g., 200 nm to 450 nm).
 - Use the pure solvent as a blank to zero the spectrophotometer.
 - Measure the absorbance of each prepared dilution, ensuring the cuvette is clean and properly placed in the sample holder.
- Data Analysis:
 - Identify the wavelengths of maximum absorbance (λ_{max}) from the obtained spectra.
 - To determine the molar extinction coefficient, plot a graph of absorbance at a specific λ_{max} versus the molar concentration of the dilutions.

- According to the Beer-Lambert law ($A = \epsilon cl$), the slope of the resulting linear graph will be the molar extinction coefficient (ϵ) when the path length (l) is 1 cm.

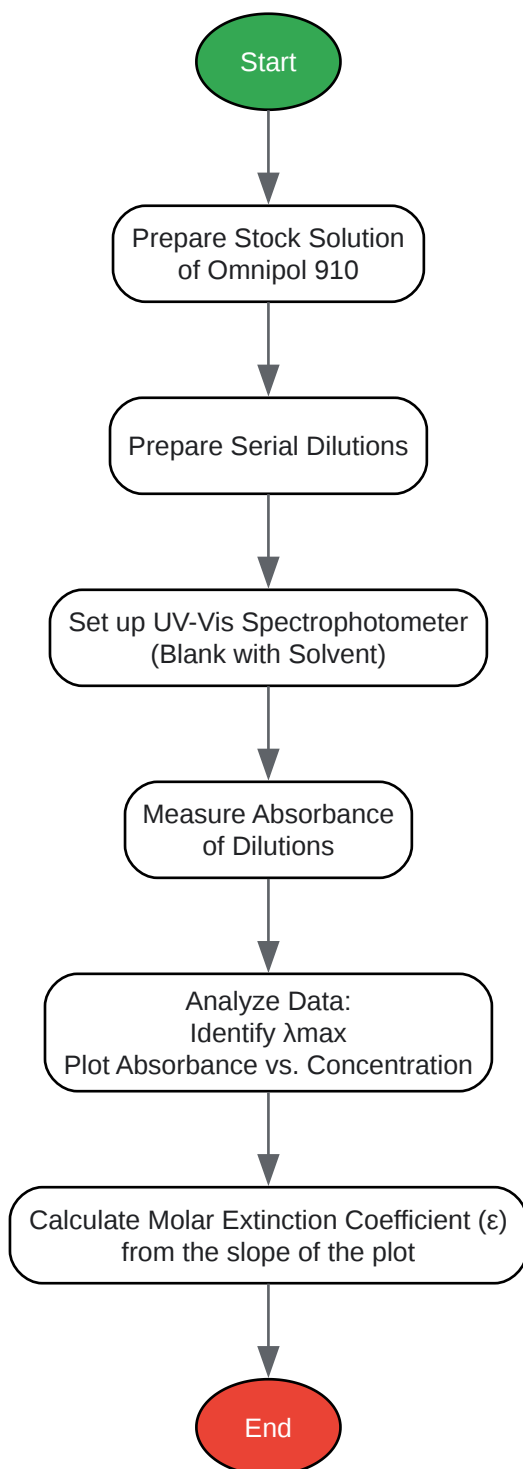


Figure 2: Experimental Workflow for UV-Vis Analysis

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Caption: Figure 2: Experimental Workflow for UV-Vis Analysis.

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References

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